Product packaging for methyl 3-bromo-1H-indole-2-carboxylate(Cat. No.:CAS No. 220664-31-3)

methyl 3-bromo-1H-indole-2-carboxylate

Cat. No.: B1363660
CAS No.: 220664-31-3
M. Wt: 254.08 g/mol
InChI Key: FSLMMQAVWOFUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Indole (B1671886) Scaffold: A Privileged Structure in Drug Discovery

The concept of a "privileged structure" was introduced to describe molecular scaffolds capable of serving as ligands for diverse biological receptors. ingentaconnect.com The indole framework exemplifies this concept, being a fundamental component in numerous natural products, including the essential amino acid tryptophan and various alkaloids. ingentaconnect.comnih.gov Its chemical versatility allows for modifications at multiple positions, enabling the synthesis of a wide array of derivatives. nih.gov This adaptability has been exploited to develop drugs targeting a broad spectrum of therapeutic areas, such as anti-inflammatory agents, phosphodiesterase inhibitors, and 5-hydroxytryptamine receptor agonists and antagonists. ingentaconnect.comeurekaselect.com Many drugs, including Indomethacin (B1671933), Ergotamine, and Ondansetron, incorporate the indole substructure, highlighting its importance in pharmaceutical development. eurekaselect.comnih.gov

Significance of Substituted Indoles in Pharmaceutical and Agrochemical Industries

The strategic placement of various chemical groups at specific positions on the indole ring gives rise to substituted indoles with a wide range of biological activities. wisdomlib.org These modifications are crucial in both the pharmaceutical and agrochemical sectors. In medicine, substituted indole derivatives are investigated for their potential as anticancer, antimicrobial, antihypertensive, and antiviral agents. researchgate.netresearchgate.net For instance, Reserpine, an indole alkaloid, has been used for its antihypertensive properties, while Indole-3-acetic acid (Auxin) is a vital plant growth hormone. openmedicinalchemistryjournal.com The ability to create hybrid molecules by incorporating indole moieties with other pharmacologically active scaffolds is also an active area of research aimed at developing novel therapeutic agents. researchgate.net

Overview of Halogenated Indoles in Chemical Synthesis and Bioactivity

The introduction of halogen atoms, such as bromine, into the indole scaffold can significantly influence the molecule's chemical and biological properties. nih.gov Halogenation, particularly bromination, is a common occurrence in marine natural products and has been shown to enhance biological activity. nih.gov From a synthetic standpoint, halogenated indoles serve as versatile intermediates. The halogen atom can act as a leaving group or a site for metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. In terms of bioactivity, halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. For example, mono- and di-brominated indeno[1,2-b]indole (B1252910) derivatives have shown greater inhibitory activity against protein kinase CK2 than their non-halogenated counterparts. researchgate.net

Focus on Methyl 3-bromo-1H-indole-2-carboxylate within the Context of Indole Chemistry

This compound is a specific substituted indole that serves as a valuable building block in organic synthesis. Its structure features a bromine atom at the 3-position and a methyl carboxylate group at the 2-position of the indole ring. This arrangement of functional groups makes it a useful precursor for the synthesis of more complex indole derivatives. The bromine atom at the electron-rich 3-position is particularly reactive and can be readily displaced or participate in various coupling reactions, while the ester group at the 2-position can be hydrolyzed, reduced, or otherwise modified. This compound is a key intermediate for creating a variety of heterocyclic systems and more elaborate molecules with potential biological applications.

Table 1: Properties of this compound

Property Value
CAS Number 220664-31-3
Molecular Formula C₁₀H₈BrNO₂

| Molecular Weight | 254.08 g/mol |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B1363660 methyl 3-bromo-1H-indole-2-carboxylate CAS No. 220664-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLMMQAVWOFUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377401
Record name methyl 3-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220664-31-3
Record name methyl 3-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Methyl 3 Bromo 1h Indole 2 Carboxylate

Precursor Synthesis: 3-Bromo-1H-indole-2-carboxylic Acid Pathways

The principal precursor for methyl 3-bromo-1H-indole-2-carboxylate is 3-bromo-1H-indole-2-carboxylic acid. The synthesis of this intermediate is a critical first step. A common strategy involves the direct bromination of an existing indole-2-carboxylic acid or its ester derivative. For instance, a related compound, 3,5-dibromo-1H-indole-2-carboxylic acid, is synthesized from ethyl indole-2-carboxylate (B1230498) through a multi-step process that includes bromination using bromine in acetic acid, followed by the hydrolysis of the ester group to a carboxylic acid with an aqueous-ethanolic sodium hydroxide (B78521) solution. chemicalbook.com A similar, more targeted approach can be used to synthesize the 3-bromo precursor by carefully controlling the stoichiometry of the brominating agent to favor mono-bromination at the electron-rich C-3 position of the indole (B1671886) ring.

The general availability of 3-bromo-1H-indole-2-carboxylic acid as a starting material in further synthetic applications underscores the viability of its preparatory routes. rsc.org

Esterification of 3-Bromo-1H-indole-2-carboxylic Acid

The conversion of 3-bromo-1H-indole-2-carboxylic acid to its corresponding methyl ester, this compound, is typically achieved through Fischer-Speier esterification. rsc.orgmasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727), which acts as both the solvent and the reactant. masterorganicchemistry.comlibretexts.org Concentrated sulfuric acid is a commonly used catalyst for this process. rsc.org

The mechanism of Fischer esterification proceeds through several equilibrium steps. masterorganicchemistry.comlibretexts.org Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst. masterorganicchemistry.com The use of excess methanol helps to shift the equilibrium towards the product side, maximizing the yield of the desired ester. masterorganicchemistry.com

Table 1: Reagents and Conditions for Fischer Esterification

Reactant Reagent/Catalyst Solvent Typical Conditions
3-Bromo-1H-indole-2-carboxylic acid Methanol (CH₃OH) Methanol (excess) Reflux

Alternative Synthetic Routes to Indole-2-carboxylic Acid Derivatives

While the direct synthesis involves bromination and esterification, it is valuable to consider the broader context of how the core indole-2-carboxylic acid scaffold is constructed. Several classical and contemporary methods are applicable.

Fischer Indole Synthesis Applications

The Fischer indole synthesis, discovered in 1883, remains one of the most significant and widely used methods for preparing substituted indoles, including indole-2-carboxylic acid derivatives. thermofisher.comwikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com

To synthesize indole-2-carboxylic acid, pyruvic acid is used as the carbonyl component, which reacts with phenylhydrazine to form pyruvic acid phenylhydrazone. thermofisher.comorgsyn.org This intermediate, when heated in the presence of a Brønsted or Lewis acid catalyst (such as zinc chloride, polyphosphoric acid, or hydrogen chloride), undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the indole ring. wikipedia.orgorgsyn.org The resulting indole-2-carboxylic acid can then be subjected to bromination and esterification as previously described.

Table 2: Key Steps in Fischer Indole Synthesis for Indole-2-Carboxylic Acid

Step Reactants Intermediate/Product
1. Hydrazone Formation Phenylhydrazine + Pyruvic Acid Pyruvic acid phenylhydrazone
Madelung Synthesis Considerations

The Madelung synthesis is another classical method for indole formation, reported in 1912. It involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.orgquimicaorganica.org The typical conditions involve bases like sodium or potassium alkoxides and temperatures ranging from 200–400 °C. wikipedia.org For the synthesis of indole-2-carboxylic acid derivatives, a suitable precursor would be a compound like potassium oxalyl-o-toluidine. orgsyn.org

The harsh reaction conditions of the traditional Madelung synthesis limit its applicability, especially for substrates with sensitive functional groups. organic-chemistry.org However, modern variations have been developed to address these limitations. The Smith-modified Madelung synthesis, for example, uses organolithium reagents on N-trimethylsilyl anilines, allowing the reaction to proceed under milder conditions. wikipedia.org More recently, a tandem Madelung synthesis using a mixed-base system of LiN(SiMe₃)₂ and CsF has been reported to be highly efficient for generating N-methyl-2-arylindoles from methyl benzoates and N-methyl-o-toluidines, showcasing efforts to make this route more versatile and functional-group tolerant. organic-chemistry.org

Reductive Cyclization Approaches

Reductive cyclization methods provide an alternative pathway to the indole nucleus. A notable example is the Reissert indole synthesis, which can be modified for the preparation of indole-2-carboxylic acids. nih.gov A more direct reductive cyclization approach involves the synthesis from o-nitrotoluene and diethyl oxalate. google.com These starting materials undergo condensation, and the resulting intermediate is then reduced using agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as ferrous hydroxide to yield indole-2-carboxylic acid. google.com This method is advantageous due to the use of readily available starting materials and relatively mild reaction conditions. google.com Another approach involves the reductive cyclization of o-nitrostyrenes using formic acid as the reductant, which is noted for being an air- and water-tolerant process that provides indoles in good yields. organic-chemistry.org

Green Chemistry Methodologies in Indole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, and indole synthesis is no exception. tandfonline.comopenmedicinalchemistryjournal.combenthamdirect.com These "green" methodologies aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. tandfonline.comresearchgate.net

Several green approaches are applicable to the synthesis of indole derivatives:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields in many organic syntheses, including the Fischer indole synthesis. tandfonline.comtandfonline.com

Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ionic liquids is a key principle of green chemistry. openmedicinalchemistryjournal.combenthamdirect.com Multi-component reactions for preparing 3-substituted indoles have been successfully carried out in water. openmedicinalchemistryjournal.com

Catalyst-Free and Solvent-Free Reactions : Some syntheses of indole derivatives have been achieved under visible light irradiation without any catalyst or solvent. openmedicinalchemistryjournal.com The use of reusable solid acid catalysts, such as cellulose (B213188) sulfuric acid, also presents a greener alternative to traditional homogeneous acid catalysts. openmedicinalchemistryjournal.com

These methodologies represent a move away from classical, often harsh, synthetic conditions towards more sustainable and efficient processes for creating the indole core structure. tandfonline.combenthamdirect.com

Bromination Reactions in Indole Chemistry

The introduction of a bromine atom onto the indole ring is a key transformation in the synthesis of halogenated indole derivatives. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, with the C3 position being the most reactive site.

Regioselective Bromination at the 3-Position of Indole Systems

The inherent reactivity of the C2-C3 double bond in indoles generally directs electrophilic attack to the 3-position. For 2-substituted indoles, this regioselectivity is particularly pronounced, leading to the formation of the 3-bromo product. escholarship.org The presence of an electron-withdrawing group, such as a methyl carboxylate at the C2 position, deactivates the pyrrole (B145914) ring, yet the C3 position remains the most favorable site for electrophilic bromination.

A study on the chemoenzymatic C,C-bond forming cascades demonstrated the successful bromination of methyl 1H-indole-2-carboxylate as an intermediate step, highlighting the feasibility of accessing the 3-bromo derivative. nih.gov

Enzymatic Bromination via Vanadium Bromoperoxidase

Vanadium-dependent haloperoxidases (VHPOs), particularly vanadium bromoperoxidase (V-BrPO), have emerged as powerful biocatalysts for the regioselective halogenation of organic substrates under mild conditions. nih.govudel.edu These enzymes utilize bromide ions and hydrogen peroxide to generate a reactive bromine species within the enzyme's active site, which then halogenates the substrate. escholarship.org

Research on the bromination of a series of simple substituted indoles catalyzed by V-BrPO has shown that 2-substituted indoles generally yield the 3-bromo product. escholarship.org This selectivity is attributed to the binding of the indole substrate within the active site of the enzyme. escholarship.orgudel.edu While direct enzymatic bromination of this compound is not extensively documented, the established reactivity patterns for 2-substituted indoles suggest its potential as a viable synthetic route. The robustness of enzymes like AmVHPO from the cyanobacterium Acaryochloris marina towards organic solvents and varying temperatures further enhances their synthetic utility. nih.gov However, some studies have focused on the decarboxylative bromooxidation of 3-carboxyindoles using vanadium chloroperoxidase, which leads to 3-bromooxindoles, a different class of compounds. chemrxiv.org

Chemical Reagents for Bromination of Indoles

A variety of chemical reagents are available for the bromination of indoles. The choice of reagent and reaction conditions can influence the regioselectivity and yield of the desired product.

For the bromination of indole-3-carboxylates, elemental bromine in acetic acid has been shown to be effective, leading to dibromination at the 5 and 6 positions. nih.gov While this applies to a different isomer, it demonstrates the utility of this reagent system. N-Bromosuccinimide (NBS) is another widely used reagent for the bromination of electron-rich aromatic compounds, including indoles. rsc.org It is a convenient source of electrophilic bromine and often allows for milder reaction conditions compared to elemental bromine.

The following table summarizes common brominating agents used for indole derivatives:

ReagentSubstrate ExampleProductYield (%)Reference
Bromine/Acetic AcidMethyl 1H-indole-3-carboxylateMethyl 5,6-dibromo-1H-indole-3-carboxylate70 nih.gov
N-Bromosuccinimide (NBS)Indole derivatives2,3'-biindolesHigh rsc.org

Esterification of Indole Carboxylic Acids

The synthesis of this compound can also be approached by first preparing 3-bromo-1H-indole-2-carboxylic acid, followed by esterification.

Direct Esterification Methods

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically facilitated by using a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium towards the product.

Alternative methods for direct esterification under milder conditions have also been developed. For instance, phosphorus oxychloride (POCl₃) can catalyze the esterification of aromatic carboxylic acids with alcohols at room temperature in good yields. derpharmachemica.com Other reagents like thionyl chloride (SOCl₂) in methanol can generate anhydrous HCl in situ, which then catalyzes the esterification. commonorganicchemistry.com The two-step process of first converting the carboxylic acid to its more reactive acid chloride using SOCl₂ or oxalyl chloride, followed by reaction with the alcohol, is another effective strategy. commonorganicchemistry.com

The table below presents various reagents for the direct esterification of carboxylic acids:

Reagent/MethodAlcoholNotesReference
H₂SO₄ or TsOH (Fischer Esterification)MethanolEquilibrium reaction; alcohol often used as solvent. masterorganicchemistry.commasterorganicchemistry.com
POCl₃MethanolMild conditions, quantitative yields. derpharmachemica.com
SOCl₂ in MethanolMethanolIn situ generation of HCl catalyst. commonorganicchemistry.com
1. SOCl₂ 2. MethanolMethanolTwo-step process via acid chloride intermediate. commonorganicchemistry.com
Iodomethane (B122720) (MeI)-Alkylation of the carboxylate. commonorganicchemistry.com
Trimethylsilyldiazomethane (TMS-CHN₂)-Rapid reaction with carboxylic acids. commonorganicchemistry.com

Transesterification and Alkylation Reactions

Transesterification is another valuable method for converting one ester into another. For example, an ethyl ester can be converted to a methyl ester by reaction with methanol in the presence of a suitable catalyst. mdpi.com Scandium triflate (Sc(OTf)₃) has been shown to be a powerful catalyst for the direct transesterification of carboxylic esters in boiling alcohols, with microwave irradiation significantly reducing reaction times. organic-chemistry.org This method is tolerant of a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org

Alkylation of the carboxylate anion of 3-bromo-1H-indole-2-carboxylic acid with a methylating agent like iodomethane (MeI) is also a viable route to the methyl ester. commonorganicchemistry.com

The following table outlines catalysts and reagents for transesterification and alkylation:

Reaction TypeReagent/CatalystSubstrate ExampleProductReference
TransesterificationSodium Methoxide (B1231860) in MethanolEthyl indol-2-carboxylateMethyl indol-2-carboxylate mdpi.com
TransesterificationScandium Triflate (Sc(OTf)₃)Various carboxylic estersMethyl, ethyl, etc. esters organic-chemistry.org
AlkylationIodomethane (MeI)Carboxylic acidsMethyl esters commonorganicchemistry.com

Yield Optimization and Purity Enhancement in Synthesis

The efficient synthesis of this compound is crucial for its application in further chemical transformations. Research efforts have focused on optimizing reaction conditions to maximize yield and developing robust purification protocols to ensure high purity of the final product. Key factors influencing the yield include the choice of brominating agent, solvent, reaction temperature, and time. Similarly, purity is significantly impacted by the chosen workup and purification methodology, which typically involves chromatography or recrystallization.

Optimizing Reaction Conditions

The direct bromination of methyl 1H-indole-2-carboxylate is a common route to obtaining this compound. The optimization of this reaction involves careful selection of reagents and conditions to favor the desired 3-bromo isomer and minimize the formation of byproducts.

Studies on similar indole systems have demonstrated the impact of different parameters on reaction outcomes. For instance, in the synthesis of related bromo-indole derivatives, variations in solvent and reaction time have shown significant effects on yield. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times from hours to minutes while increasing yields compared to conventional heating methods. mdpi.com

Table 1: Effect of Reaction Parameters on the Synthesis of Bromo-Indole Derivatives

EntryMethodSolventReaction TimeYield (%)
1MicrowaveDioxane3 h94
2Oil BathDioxane12 h89

This table illustrates how reaction conditions can be optimized, drawing parallels from the synthesis of similar compounds. Data adapted from a study on bromo-indole-3-carboxylate derivatives. mdpi.com

Purity Enhancement Strategies

Achieving high purity for this compound is essential for its use in subsequent synthetic steps, as impurities can interfere with downstream reactions. The primary methods for purification are column chromatography and recrystallization. google.comnih.gov

Column Chromatography: This is a widely used technique for separating the target compound from unreacted starting materials and byproducts. orgsyn.org The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system, often a mixture like n-hexane and ethyl acetate) is critical for effective separation. mdpi.comorgsyn.org The polarity of the solvent system is carefully adjusted to ensure that the desired compound is well-separated from impurities. High-performance liquid chromatography (HPLC) can also be employed for both purification and purity analysis. mdpi.comnih.gov

Recrystallization: This method is effective for removing minor impurities and obtaining a crystalline solid product. google.commdpi.com The selection of an appropriate solvent or solvent system is paramount; the ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at lower temperatures. mdpi.com For indole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures containing ethyl acetate (B1210297) and petroleum ether. nih.govgoogle.com

Table 2: Common Purification Techniques for Indole Derivatives

Purification MethodKey ParametersTypical Application
Column Chromatography Stationary Phase (e.g., Silica Gel) Mobile Phase (e.g., Hexane/Ethyl Acetate)Primary purification to remove significant impurities. mdpi.comorgsyn.org
Recrystallization Solvent System (e.g., Ethanol, Methanol) Temperature GradientFinal purification step to achieve high crystallinity and remove trace impurities. google.commdpi.com
HPLC Stationary Phase Mobile Phase CompositionAnalytical assessment of purity and semi-preparative purification. mdpi.comnih.gov

The effectiveness of purification is typically confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination, which provide information about the structure and purity of the final compound. mdpi.com

Chemical Reactivity and Transformation of Methyl 3 Bromo 1h Indole 2 Carboxylate

Reactivity of the Bromine Atom at the 3-Position

The bromine atom at the 3-position of the indole (B1671886) ring is the most reactive site for many chemical transformations. Its presence allows for the introduction of various substituents at this position through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The C3 position of the indole nucleus is generally susceptible to electrophilic attack; however, the presence of a halogen atom like bromine allows for nucleophilic substitution reactions to occur. These reactions can sometimes be challenging and may compete with other reaction pathways. For instance, in related 3-halogenated indoles, reactions with potent nucleophiles such as thiophenols can lead to a mixture of the desired substitution product and a reduced indole. nih.gov The choice of base can significantly influence the outcome, with cesium carbonate favoring the formation of the substitution product over potassium carbonate. nih.gov

Another important nucleophilic substitution is the cyanation of 3-bromoindoles, often achieved through the Rosenmund-von Braun reaction using copper(I) cyanide (CuCN). This reaction can be chemoselective, though it may also be accompanied by reduction of the C-Br bond. nih.gov Protecting the indole nitrogen, for example with a tosyl group, has been shown to improve the yield of the desired nitrile product significantly. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the 3-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

Suzuki Coupling: The Suzuki reaction is a powerful method for creating aryl-aryl or aryl-vinyl bonds by coupling an organohalide with a boronic acid or its ester derivative. wikipedia.org 3-Bromoindoles are effective substrates in Suzuki couplings for the synthesis of 3-arylindoles. The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, with a phosphine (B1218219) ligand like PCy₃, and requires a base. researchgate.netorganic-chemistry.org Even with sterically hindered boronic acids, the reaction can proceed to give moderate to high yields of the corresponding 2-arylindoles (in the case of a rearrangement) or the expected 3-arylindoles. researchgate.net The reaction conditions are generally mild enough to be compatible with the ester functionality present in methyl 3-bromo-1H-indole-2-carboxylate. In a related example, a Boc-protected 3-bromoindole was successfully used in a carbonylative Suzuki coupling, indicating the feasibility of such reactions on similar substrates. acs.org

Interactive Data Table: Suzuki Coupling Reaction Parameters

Parameter Description Typical Conditions
Catalyst Palladium(0) or Palladium(II) complex Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Phosphine-based PPh₃, PCy₃, P(t-Bu)₃, SPhos
Base Inorganic or organic base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH
Solvent Organic or aqueous mixtures Toluene, Dioxane, THF, DMF, Water

| Boron Reagent | Boronic acid or ester | Arylboronic acids, vinylboronic acids |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The ester group is generally stable under Sonogashira coupling conditions. researchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous for sensitive substrates. These reactions often utilize bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. beilstein-journals.org The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgnih.gov This reaction provides a direct method for the alkenylation of the indole C3 position. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov A variety of palladium catalysts and reaction conditions have been developed to improve the efficiency and substrate scope of the Heck reaction. organic-chemistry.orgnih.gov

Reactions at the Ester Moiety

The methyl ester group at the C2 position of this compound can undergo several classic ester transformations, providing access to other important functional groups.

Hydrolysis to Indole-2-carboxylic Acid

The ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. cdnsciencepub.comnih.gov This transformation is typically achieved by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a protic solvent like methanol (B129727) or ethanol, followed by acidification. clockss.orgarkat-usa.org The resulting 3-bromo-1H-indole-2-carboxylic acid is a valuable intermediate for further modifications, such as amidation or other reactions involving the carboxylic acid group.

Transesterification Reactions

Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For instance, ethyl indol-2-carboxylate has been converted to methyl indol-2-carboxylate by treatment with sodium methoxide (B1231860) in methanol. mdpi.com This indicates that similar transformations are feasible for this compound to generate other alkyl esters if desired.

Amidation and Hydrazinolysis

The ester can be converted directly into an amide by reaction with an amine, although this often requires harsh conditions. A more common route is the hydrolysis of the ester to the carboxylic acid, followed by activation and reaction with an amine. researchgate.netnih.govencyclopedia.pub

Alternatively, hydrazinolysis of the methyl ester can be achieved by reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol. mdpi.com This reaction yields the corresponding carbohydrazide, 3-bromo-1H-indole-2-carbohydrazide. Hydrazides are useful intermediates for the synthesis of various heterocyclic systems, such as triazines and oxadiazines. nih.gov

Interactive Data Table: Transformations of the Ester Moiety

Reaction Reagents Product Functional Group
Hydrolysis NaOH or LiOH in H₂O/Alcohol Carboxylic Acid
Transesterification Different Alcohol (R'OH) with acid or base catalyst New Ester (-COOR')
Amidation (via acid) 1. Hydrolysis 2. Amine (R₂NH) with coupling agent Amide (-CONR₂)

| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Carbohydrazide (-CONHNH₂) |

Reactivity of the Indole Nitrogen (N-1)

N-Alkylation and N-Acylation

The indole nitrogen can act as a nucleophile, particularly after deprotonation by a base. This allows for the introduction of various alkyl and acyl groups at the N-1 position.

N-Alkylation: The N-H proton is slightly acidic and can be removed by a suitable base to form an indole anion. This anion readily reacts with electrophilic alkylating agents. Common methods for N-alkylation of indole derivatives involve the use of strong bases like sodium hydride (NaH) followed by reaction with alkyl halides (e.g., methyl iodide) or sulfates. google.com Alternative, greener approaches utilize reagents like dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which can provide nearly quantitative yields under mild conditions. google.com One-pot procedures combining Fischer indole synthesis with subsequent N-alkylation have also been developed for rapid synthesis. For this compound, a typical N-alkylation reaction would proceed as shown in the table below.

Table 1: Representative N-Alkylation Reactions

N-Acylation: The introduction of an acyl group at the N-1 position is also a common transformation. While direct acylation with acid chlorides can lead to mixtures of N-acylated and C-3 acylated products, the C-3 position in the target molecule is already substituted, favoring N-acylation. clockss.org Modern methods have been developed for the chemoselective N-acylation of indoles. nih.gov One such method employs thioesters as stable and effective acyl sources in the presence of a base like cesium carbonate (Cs₂CO₃) in a high-boiling solvent such as xylene. nih.govresearchgate.net Another approach involves the direct acylation with carboxylic acids themselves, catalyzed by boric acid. clockss.org

Impact of N-Functionalization on Reactivity and Bioactivity

Functionalization at the N-1 position significantly alters the chemical and biological properties of the indole scaffold.

Reactivity:

Blocking the N-H site: N-alkylation or N-acylation removes the acidic proton, preventing reactions that require deprotonation at this site.

Electronic Effects: The introduction of a substituent at N-1 modifies the electron density of the entire indole ring system. An electron-donating alkyl group can increase the nucleophilicity of the ring, potentially facilitating electrophilic substitution on the benzene (B151609) portion. Conversely, an electron-withdrawing acyl group decreases the ring's electron density, making it less reactive towards electrophiles.

Directing Effects: Removing the N-H proton can alter the regioselectivity of certain reactions. For instance, protection of the indole nitrogen can influence the outcome of subsequent electrophilic aromatic substitutions. nih.gov

Bioactivity: Indole derivatives are known for a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov The nature of the substituent at the N-1 position is critical in modulating this bioactivity. N-functionalization can:

Alter Binding Affinity: The substituent can interact with biological targets, such as enzymes or receptors, enhancing or diminishing binding affinity. Indole derivatives often mimic peptide structures and can bind reversibly to enzymes. researchgate.net

Modify Physicochemical Properties: N-alkylation and N-acylation change properties like lipophilicity, solubility, and metabolic stability, which are crucial for a molecule's pharmacokinetic profile.

Introduce New Pharmacophores: The attached group can itself be a pharmacophore, leading to hybrid molecules with dual or enhanced biological activities.

Electrophilic Aromatic Substitution on the Benzene Ring of the Indole Nucleus

The indole ring is an electron-rich heterocycle and is highly reactive towards electrophilic aromatic substitution (EAS). researchgate.net Typically, the C-3 position is the most nucleophilic and reactive site. ic.ac.uk However, in this compound, the C-3 position is blocked by a bromine atom. Furthermore, the C-2 position contains an electron-withdrawing methyl carboxylate group, which deactivates the pyrrole (B145914) ring to further electrophilic attack. Consequently, EAS reactions are directed to the benzene portion of the molecule (the C-4, C-5, C-6, and C-7 positions).

Influence of Existing Substituents on Regioselectivity

The outcome of electrophilic substitution on the benzene ring is governed by the directing effects of the fused pyrrole ring system and the substituents on it.

Directing Effect of the Indole Nucleus: The indole nitrogen atom acts as a powerful electron-donating group through resonance, activating the benzene ring towards electrophilic attack. It directs incoming electrophiles primarily to the C-4 and C-7 positions, and to a lesser extent, the C-6 position. The C-5 position is generally less favored electronically.

Steric Hindrance: The peri-position at C-4 is often sterically hindered by the C-3 substituent, which can disfavor attack at this site. Similarly, the C-7 position can be hindered by the N-1 substituent if it is large.

Considering these factors, electrophilic attack is most likely to occur at the C-5 or C-6 positions, as C-4 and C-7 may be sterically or electronically disfavored depending on the specific electrophile and reaction conditions.

Table 2: Predicted Regioselectivity of EAS on this compound

Oxidation and Reduction Potentials

The electrochemical properties of indole derivatives are highly dependent on the nature and position of substituents on the ring. These substituents can significantly alter the ease with which the molecule is oxidized or reduced.

The oxidation of indoles typically involves the electron-rich pyrrole ring, leading to the formation of various products, including dimers, trimers, or oxidized species like oxindoles. rsc.orgrsc.org The oxidation potential is a measure of the energy required to remove an electron from the molecule.

For this compound, the presence of two electron-withdrawing groups (EWG) has a pronounced effect on its redox potentials:

Bromo Group (C-3): Halogens are inductively electron-withdrawing, which destabilizes the formation of a radical cation upon oxidation.

Methyl Carboxylate Group (C-2): This is a strong electron-withdrawing group through both induction and resonance, further increasing the difficulty of oxidation.

Compared to unsubstituted indole, these EWGs increase the oxidation potential, making the molecule more resistant to electrochemical oxidation. Conversely, these groups make the molecule more susceptible to reduction by lowering its reduction potential. The electrochemical oxidation of 3-substituted indoles can lead to the corresponding 2-oxindoles. rsc.orgresearchgate.net The specific redox potentials can be determined experimentally using techniques like cyclic voltammetry.

Table 3: Influence of Substituents on the Redox Potential of the Indole Nucleus (Illustrative)

Spectroscopic Data for this compound Not Publicly Available

A thorough search of scientific literature and chemical databases has revealed a lack of publicly available, detailed experimental spectroscopic data for the compound This compound . While the existence of this chemical is confirmed in numerous supplier catalogs, the specific, in-depth analytical data required for a complete structural elucidation and characterization article is not accessible in the searched repositories.

The requested article outline necessitates a comprehensive analysis across several spectroscopic techniques, including detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis, two-dimensional NMR techniques, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. Generating a scientifically accurate and informative article on these specific topics is contingent upon the availability of primary experimental data, such as chemical shifts (δ), coupling constants (J), exact mass measurements, and vibrational frequencies (ν).

Without access to peer-reviewed studies or comprehensive database entries detailing the synthesis and characterization of this compound, it is not possible to provide the specific data and detailed research findings required to populate the requested sections on its spectroscopic properties. An article generated without this foundational data would be speculative and would not meet the standards of scientific accuracy.

Therefore, the content for the following outlined sections cannot be generated at this time:

Spectroscopic Characterization and Structural Elucidation Studies4.1. Nuclear Magnetic Resonance Nmr Spectroscopy4.1.1. ¹h Nmr Spectral Analysis4.1.2. ¹³c Nmr Spectral Analysis4.1.3. Two Dimensional Nmr Techniques E.g., Cosy, Hsqc, Hmbc 4.2. Mass Spectrometry Ms 4.2.1. High Resolution Mass Spectrometry Hrms 4.3. Infrared Ir Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific UV-Vis absorption maxima for methyl 3-bromo-1H-indole-2-carboxylate are not extensively reported in publicly available literature, the electronic absorption characteristics can be inferred from studies on analogous bromo-substituted indole (B1671886) derivatives. The indole chromophore typically exhibits distinct absorption bands in the ultraviolet region.

For instance, studies on various indole derivatives show characteristic absorptions between 217 nm and 290 nm. The UV spectrum of a 6-bromoindole (B116670) derivative showed characteristic absorptions for an indole chromophore at λmax values of 230, 270, and 289 nm iucr.org. These absorptions are attributed to π→π* electronic transitions within the aromatic indole ring system. The position and intensity of these bands are known to be sensitive to the nature and position of substituents on the indole ring. The presence of the bromine atom at the C-3 position and the methyl carboxylate group at the C-2 position is expected to influence the electronic distribution within the indole nucleus, potentially causing shifts in the absorption maxima (either bathochromic or hypsochromic) compared to the parent indole molecule.

A more detailed analysis would require experimental measurement of the UV-Vis spectrum of this compound in various solvents to precisely determine its absorption maxima and molar absorptivity.

X-ray Crystallography and Solid-State Structure

A definitive crystal structure for this compound is not available in open-access crystallographic databases. However, extensive research on the crystal structures of closely related bromo-substituted indole derivatives and indole-2-carboxylates provides significant insight into the likely solid-state conformation and intermolecular interactions that this molecule would adopt.

The crystal packing of indole derivatives is typically dominated by a combination of hydrogen bonding and π-stacking interactions. In the case of this compound, the presence of an N-H group (a hydrogen bond donor), a carbonyl oxygen (a hydrogen bond acceptor), and the aromatic indole system allows for a rich variety of intermolecular interactions.

π-Stacking and Other Interactions: Aromatic π–π stacking interactions between the indole ring systems of adjacent molecules are also anticipated to be a significant stabilizing force in the crystal lattice iucr.org. These can manifest as slipped π–π interactions, contributing to the formation of columnar or layered supramolecular architectures iucr.org. In addition to hydrogen bonding and π-stacking, halogen bonding involving the bromine atom and other weak interactions such as C—H···π interactions are also plausible, further directing the three-dimensional assembly of the molecules in the crystal nih.govnih.gov.

The interplay of these various intermolecular forces dictates the final crystal packing arrangement, influencing the physical properties of the solid material.

Table 1: Summary of Common Intermolecular Interactions in Related Indole Derivatives

Interaction Type Donor Acceptor Common Motifs Reference(s)
Hydrogen Bonding N-H (indole) O=C (ester) Centrosymmetric dimers (R²₂(10) loops) nih.govnih.gov
Hydrogen Bonding C-H O, Br, Cl Chains, sheets iucr.orgnih.gov
π–π Stacking Indole Ring Indole Ring Slipped parallel stacks, columns iucr.org
Halogen Interactions C-Br, C-I, C-Cl π-system, Cl Sheets, chains nih.govnih.gov
C-H···π Interactions C-H Indole Ring Linking of dimers/sheets iucr.orgnih.gov

Conformational Analysis in the Solid State

The conformation of this compound in the solid state is expected to be largely planar. The indole ring system itself is inherently planar, and the ester group at the C-2 position tends to be nearly coplanar with the ring to maximize conjugation. In the crystal structure of the related ethyl 1H-indole-2-carboxylate, the molecule is observed to be nearly planar nih.gov.

The primary conformational flexibility would arise from the rotation around the C2-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. However, steric hindrance and the drive for electronic stabilization typically favor a conformation where the ester group is oriented to minimize steric clash while maintaining conjugation. For instance, in other indole-2-carboxylate (B1230498) structures, the dihedral angle between the mean plane of the indole ring and the ester group is typically small nih.gov. The specific torsion angles would be definitively determined by the forces of the crystal packing environment.

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations (DFT, FMO, NBO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net The energy of the HOMO is associated with a molecule's nucleophilicity, and the LUMO energy is related to its electrophilicity. pku.edu.cn The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

ParameterSignificance in Chemical Reactivity
HOMO Energy Indicates the electron-donating capability of the molecule. A higher HOMO energy suggests a greater propensity to donate electrons to an acceptor. researchgate.net
LUMO Energy Indicates the electron-accepting capability of the molecule. A lower LUMO energy suggests a greater ability to accept electrons from a donor. researchgate.net
HOMO-LUMO Energy Gap (ΔE) Represents the chemical stability and reactivity. A large energy gap corresponds to high stability and low reactivity, whereas a small energy gap indicates higher reactivity and lower kinetic stability. researchgate.net
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) N1π(C2-C3)HighLone pair delocalization contributing to aromaticity and stability.
LP(2) O11π(C10-O12)ModerateElectron delocalization within the carboxylate group.
π(C4-C9)π*(C2-C3)ModerateIntramolecular charge transfer within the fused ring system.

Table represents hypothetical but typical NBO interactions for an indole (B1671886) carboxylate structure.

The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analysis tools that provide a visual representation of electron localization in a molecule. bohrium.com These methods map the probability of finding an electron pair, which helps in differentiating regions of core, bonding, and non-bonding electrons. researchgate.net For methyl 3-bromo-1H-indole-2-carboxylate, ELF and LOL maps would visualize the covalent bonds, the lone pairs on the nitrogen and oxygen atoms, and the delocalized π-system of the indole ring, offering a clear picture of its electronic structure. bohrium.com

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution on the surface of a molecule and identify sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, shown in blue), which are favorable for nucleophilic attack. researchgate.net In this compound, the MEP would likely show significant negative potential around the carbonyl oxygen atom of the ester group, making it a hydrogen bond acceptor site. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential, identifying it as a hydrogen bond donor site.

Molecular Docking Simulations

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). ajchem-a.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.com Studies on various indole derivatives have demonstrated their potential as inhibitors for targets like vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases, which are implicated in cancer. d-nb.inforesearchgate.netnih.gov Docking simulations for this compound would involve placing the molecule into the active site of a target protein to calculate its binding energy and analyze its interaction patterns.

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Molecular docking studies on related 5-bromoindole (B119039) derivatives have identified several key types of interactions that contribute to binding affinity. d-nb.inforesearchgate.net For this compound, these interactions would likely include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor with amino acid residues like Aspartate (Asp). d-nb.info

Hydrophobic and π-Interactions: The planar indole ring system is capable of forming hydrophobic, pi-alkyl, and pi-pi stacking interactions with aromatic or aliphatic amino acid residues such as Phenylalanine (Phe), Valine (Val), Leucine (Leu), and Alanine (Ala). d-nb.infonih.gov

Halogen Bonding: The bromine atom at the 3-position can potentially participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in the protein's active site.

Interaction TypePotential Functional Group on LigandPotential Interacting Amino Acid Residue
Hydrogen Bond DonorIndole N-HAsp, Glu, Ser
Hydrogen Bond AcceptorEster C=OLys, Arg, His
Pi-Pi Stacking / Pi-AlkylIndole RingPhe, Tyr, Trp, Val, Leu, Ala d-nb.info
Hydrophobic InteractionIndole Ring, Methyl GroupVal, Leu, Ile, Ala nih.gov

Prediction of Target Proteins and Pathways

There are no specific studies in the available search results that predict the biological targets or pathways for this compound. In silico target prediction typically involves screening the compound's structure against databases of known protein targets to identify potential interactions, a process that has not been documented for this molecule.

Binding Affinity and Scoring Functions

No published data exists detailing the binding affinity of this compound to any specific protein target. Such studies, which often employ molecular docking simulations and scoring functions to estimate the strength of the ligand-protein interaction (measured in kcal/mol), have been conducted for other indole derivatives but not for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a key computational tool used to correlate the chemical structure of compounds with their biological activity. nih.gov A reliable QSAR model is capable of predicting the activities of compounds that were not included in the initial training set. nih.gov

Correlation of Structural Descriptors with Biological Activity

As no QSAR models have been developed, there is no information correlating the specific structural descriptors (e.g., electronic, steric, hydrophobic properties) of this compound with any biological activity.

Molecular Dynamics (MD) Simulations

There are no specific molecular dynamics (MD) simulation studies available for this compound in the reviewed literature. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing detailed insight into the stability of a ligand within a protein's binding site. This type of investigation has not been reported for this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Specific in silico ADMET predictions for this compound are not available in the public domain. While computational tools and web servers are frequently used to predict the pharmacokinetic and toxicity profiles of novel compounds, the results of such an analysis for this molecule have not been published. Studies on other indole derivatives have utilized platforms like SwissADME and PreADMET to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity, but these analyses are compound-specific and cannot be extrapolated. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities and mechanistic studies of the chemical compound This compound .

The performed searches for its anticancer potential, including its effects on cell proliferation, specific cancer cell lines (Hep-G2, A549), apoptosis, cell cycle modulation, interaction with kinase enzymes like AKT1, tubulin polymerization, or drug resistance reversal, did not yield any published research data for this particular molecule.

The existing literature details the biological activities of a wide range of other indole-2-carboxylate (B1230498) derivatives and various brominated indole compounds. However, per the strict requirement to focus solely on this compound, no content can be generated for the requested article outline. This compound is commercially available from chemical suppliers, suggesting its potential use as a synthetic intermediate in chemical research, but its own biological profile does not appear to be documented in the public domain.

Therefore, the generation of a scientifically accurate article adhering to the provided structure and focusing exclusively on this compound is not possible at this time.

Biological Activities and Mechanistic Studies of Indole 2 Carboxylates

Antimicrobial Properties and Modes of Action

Indole (B1671886) derivatives are a well-established class of compounds with significant antimicrobial properties. Research into various substituted indole-2-carboxylates has demonstrated their potential to combat a range of microbial pathogens.

Antibacterial Activity (e.g., against MRSA, S. aureus)

Derivatives of indole-2-carboxylate (B1230498) have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited good to very good antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.004 mg/mL to 0.045 mg/mL. nih.gov Notably, some of these compounds displayed good activity against Staphylococcus aureus (S. aureus). nih.gov

Furthermore, other studies have highlighted the potential of bromo-indole derivatives in combating resistant bacterial strains. Novel bisindole compounds have demonstrated antibacterial activities against S. aureus and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com For example, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, a related indole derivative, showed a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov Similarly, certain indolylbenzo[d]imidazoles, such as those with bromo substitutions, have exhibited high activity against staphylococci with MICs below 1 µg/mL. mdpi.com

Table 1: Antibacterial Activity of Selected Indole Derivatives

Compound Class Bacterial Strain MIC Range Reference
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates S. aureus Good activity nih.gov
Bisindole compounds S. aureus, MRSA Not specified mdpi.com
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one MRSA 0.98 µg/mL nih.gov
Bromo-indolylbenzo[d]imidazoles Staphylococci < 1 µg/mL mdpi.com

Antifungal Activity

The antifungal potential of indole-2-carboxylate derivatives has also been investigated. The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives that showed antibacterial activity also demonstrated good to excellent antifungal properties, with MIC values in the range of 0.004–0.06 mg/mL. nih.gov In this study, Trichoderma viride was the most sensitive fungal strain. nih.gov Other research has also indicated that indole derivatives can possess antifungal activity against various plant pathogenic fungi. nih.gov

Disruption of Bacterial Membranes and Biofilm Inhibition

A key mechanism by which some indole derivatives exert their antimicrobial effect is through the disruption of bacterial membranes. Certain indole-3-carboxamido-polyamine conjugates, particularly 5-bromo substituted analogues, have been shown to disrupt the bacterial membrane of both S. aureus and MRSA. mdpi.comresearchgate.net This membrane perturbation is suggested as a mechanism for both their intrinsic antimicrobial activities and their ability to potentiate the effects of conventional antibiotics. mdpi.comresearchgate.net

In addition to membrane disruption, indole derivatives have been identified as inhibitors of biofilm formation, a critical factor in chronic and resistant bacterial infections. Halogenated indoles, including bromoindoles, have shown significant antibiofilm activity against Escherichia coli O157:H7. bohrium.com Some indolylbenzo[d]imidazole derivatives have also exhibited excellent antibiofilm activity, both by inhibiting biofilm formation and by killing cells within mature biofilms. mdpi.com

Antiviral Efficacy

The structural scaffold of indole is present in numerous antiviral agents, and research into indole-2-carboxylates and related compounds has uncovered promising antiviral activities, particularly against HIV and HCV.

HIV-1 Integrase Strand Transfer Inhibition

Indole-2-carboxylic acid derivatives have been identified as a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov The integrase enzyme is crucial for the replication of HIV by inserting the viral DNA into the host genome. One study found that an indole-2-carboxylic acid derivative effectively inhibited the strand transfer activity of HIV-1 integrase with a half-maximal inhibitory concentration (IC50) of 12.41 μM. nih.gov The proposed mechanism involves the indole core and the C2 carboxyl group chelating the two Mg2+ ions within the active site of the integrase. nih.gov Further structural optimization of these derivatives led to compounds with significantly increased inhibitory effects. nih.gov

Anti-HIV and Anti-HCV Activity

Beyond targeting HIV-1 integrase, other indole derivatives have shown broader anti-HIV activity. For instance, a series of novel 3-oxindole-2-carboxylates were evaluated for their antiviral activity against HIV-1, with one compound exhibiting a potent inhibitory effect with an IC50 value of 0.4578 μM. nih.gov The mode of action for these compounds was found to be the inhibition of Tat-mediated viral transcription. nih.gov

In the context of the hepatitis C virus (HCV), a series of ethyl 1H-indole-3-carboxylates were prepared and evaluated for their anti-HCV activities. nih.gov Several of these compounds exhibited inhibitory effects on the entry and replication of the virus. nih.gov

Table 2: Antiviral Activity of Selected Indole Derivatives

Compound Class Virus Target/Mechanism IC50/EC50 Reference
Indole-2-carboxylic acid derivative HIV-1 Integrase Strand Transfer 12.41 μM nih.gov
3-Oxindole-2-carboxylate derivative HIV-1 Tat-mediated viral transcription 0.4578 μM nih.gov
Ethyl 1H-indole-3-carboxylates HCV Entry and replication Not specified nih.gov

Anti-inflammatory Activities

The indole scaffold is a constituent of several anti-inflammatory drugs. researchgate.net Research on brominated indoles isolated from marine molluscs has shed light on their anti-inflammatory properties. mdpi.com Lipophilic extracts containing small brominated indoles have shown potential as anti-inflammatory agents. mdpi.com Purified mono-brominated indole and isatin (B1672199) compounds exhibited significant inhibitory activity against the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2). mdpi.com

Compound ClassEffect on Inflammatory MediatorsReference
Brominated IndolesInhibition of NO, TNFα, and PGE2 production mdpi.com
Isatin DerivativesInhibit iNOS, COX-2, and TNFα, leading to reduced PGE2 and NO levels mdpi.com
Indole-2-carboxamide derivativesExhibit significant anti-inflammatory effects in vitro and in vivo nih.gov

Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways, such as those involving nuclear factor-kappaB (NF-κB) and cyclooxygenase-2 (COX-2). unc.edunih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including COX-2. nih.gov The inducible COX-2 enzyme plays a significant role in both pro- and anti-inflammatory processes through the synthesis of different prostaglandins. unc.edu

Studies have shown that certain indole derivatives can modulate these pathways. For example, some isatin derivatives, which share the core indole structure, inhibit inducible nitric oxide synthase (iNOS), COX-2, and TNFα. mdpi.com An indole-2-carboxamide derivative, LG4, has been shown to alleviate diabetic kidney disease by inhibiting MAPK-mediated inflammatory responses. nih.gov While direct studies on methyl 3-bromo-1H-indole-2-carboxylate are lacking, the known activities of related indole compounds suggest that it could potentially interact with these inflammatory pathways. mdpi.comnih.gov

Potential in Neurodegenerative Disease Management

The indole framework is considered a valuable pharmacophore in the development of agents for neurodegenerative diseases due to its ability to interact with various receptors. mdpi.com Neurodegeneration involves the progressive loss of neuron structure and function, and indole-based compounds have been explored as potential therapeutics for conditions like Alzheimer's and Parkinson's disease. nih.gov For instance, azepino indoles have been utilized as components in dual-site acetylcholinesterase (AChE) inhibitors. nih.gov Specifically, a 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative demonstrated potent inhibition of butyrylcholinesterase (BChE) with selectivity over AChE. nih.gov Although no direct studies link this compound to neurodegenerative diseases, the versatility of the indole scaffold in this therapeutic area suggests a potential avenue for future investigation.

Antidiabetic and Antihypertensive Potential

The indole scaffold is present in molecules with a wide array of biological activities, including antidiabetic and antihypertensive effects. researchgate.net A series of indole-2-carboxylic acid linked 3-phenyl-2-alkoxy propanoic acids have been synthesized and evaluated for their in vivo antidiabetic activities, showing a significant lowering of blood glucose levels in a rat model. researchgate.net This highlights the potential of the indole-2-carboxylic acid moiety as a basis for developing new antidiabetic agents. researchgate.net Similarly, indole and its derivatives have been reviewed for their antihypertensive activities, indicating that this class of compounds can interact with pathways relevant to blood pressure regulation. researchgate.net

Other Biological Activities (e.g., Antioxidant, Antitubercular, Anti-malarial)

The indole nucleus is a versatile scaffold that has been incorporated into compounds with a diverse range of other biological activities.

Antitubercular Activity: Indole-2-carboxamides have been identified as potent inhibitors of the trehalose (B1683222) monomycolate transporter MmpL3, a crucial target in Mycobacterium tuberculosis. researchgate.netnih.gov This class of compounds has shown promising anti-tubercular activity both in vitro and in vivo. nih.gov The gut microbiota metabolite, indole propionic acid, has also been shown to inhibit the growth of Mycobacterium tuberculosis. nih.gov

Antioxidant Activity: Triheterocycles containing an indole-benzimidazole-based 1,2,3-triazole hybrid have demonstrated antioxidant activity in addition to their anti-tubercular effects. nih.gov

Anti-malarial Activity: The indole moiety is found in various compounds that have been investigated for their anti-malarial properties. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indole derivatives, SAR studies have provided valuable insights into the features that govern their various biological effects.

In the context of anti-inflammatory activity , studies on brominated indoles have shown that the position of the bromine atom on the benzene (B151609) ring of the indole nucleus significantly influences activity. mdpi.com For brominated isatins, the inhibitory activity against NO, TNFα, and PGE2 followed the order of 5-bromo > 6-bromo > 7-bromo substitution. mdpi.com It has also been suggested that the specific functional group at the 2-position of the indole ring may not be critical for this anti-inflammatory activity. mdpi.com

For antiviral activity , SAR studies of indole-3-carboxamides as ZVpro inhibitors revealed the importance of the 3-carboxamide group for activity. nih.gov Interestingly, moving this group to the 2-position of the indole ring led to a significant enhancement in inhibitory potency. nih.gov

Regarding antitubercular activity , SAR analysis of indole-2-carboxamide derivatives has led to the identification of analogues with potent effects against various strains of Mycobacterium tuberculosis. researchgate.net These studies have explored modifications at different positions of the indole ring to improve efficacy and pharmacokinetic properties. researchgate.net

ActivityStructural FeatureImpact on ActivityReference
Anti-inflammatoryBromine position on isatin ring5-Br > 6-Br > 7-Br for inhibition of NO, TNFα, PGE2 mdpi.com
Antiviral (ZVpro)Position of carboxamide group2-carboxamide > 3-carboxamide nih.gov

Impact of Substituents on Biological Activity

The biological activity of the indole-2-carboxylate scaffold is significantly influenced by the nature and position of substituents on the indole ring. Research into various derivatives has established clear structure-activity relationships (SARs), demonstrating that modifications can attune the molecule's potency and selectivity for a range of biological targets, including enzymes and receptors.

The Essential Role of the 2-Carboxylate Group

Across different biological targets, the carboxylic acid or its ester/amide equivalent at the C2 position of the indole ring is frequently identified as a critical pharmacophore. Studies on indole derivatives as cysteinyl leukotriene 1 (CysLT1) receptor antagonists revealed that the carboxylic acid group at this position was necessary for activity. nih.gov Similarly, in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), the 2-carboxyl group played a crucial role in binding to the target enzymes. sci-hub.se Its replacement with groups like methyl, hydroxymethyl, or cyano, or its complete removal, led to a loss of inhibitory function. sci-hub.se This highlights the fundamental importance of the C2-carboxylate moiety for the biological activity of this class of compounds.

Influence of Substituents at the C3 Position

The C3 position of the indole-2-carboxylate ring is a key site for modification, with substituents here profoundly impacting biological activity.

Antiproliferative and Kinase Inhibition: In a study of indole-2-carboxamides as potential anticancer agents, the substituent at the C3 position was found to be crucial for activity. mdpi.com The antiproliferative potency against human cancer cell lines varied depending on the C3 substituent, with the order of activity increasing as follows: H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl. mdpi.com These compounds were investigated for their inhibitory effects on multiple kinases, including EGFR, VEGFR-2, and BRAFV600E, indicating that C3 modifications can modulate multi-target activities. mdpi.com

CB1 Receptor Modulation: For indole-2-carboxamides acting as allosteric modulators of the cannabinoid receptor 1 (CB1), C3 alkyl groups significantly impacted the ligand's allostery. nih.gov Structure-activity relationship studies showed that short alkyl groups at the C3 position enhanced the modulatory potency at the CB1 receptor. nih.gov

CysLT1 Receptor Antagonism: The introduction of α,β-unsaturated amide moieties at the C3 position of the indole ring was found to be an important factor for potent CysLT1 antagonist activity. nih.gov This demonstrates that larger, more complex substituents at this position can be tailored to achieve high potency for specific targets. nih.gov

Table 1: Effect of C3 Substituents on Various Biological Activities

Biological TargetSubstituent at C3Impact on ActivityReference
Cancer Cell Lines (Antiproliferative)PhenylIncreased Potency mdpi.com
EGFR/BRAFV600E KinasesH, Methoxyvinyl, EthoxymethylPotent Inhibition mdpi.com
Cannabinoid Receptor 1 (CB1)Short alkyl groupsEnhanced Potency nih.govnih.gov
CysLT1 Receptorα,β-unsaturated amide moietiesImportant for Potent Antagonism nih.gov

Influence of Substituents at the C5 and C6 Positions

Halogen atoms and other groups at the C5 and C6 positions of the indole ring have been shown to be favorable for various biological activities.

Antitubercular Activity: In the development of indole-2-carboxamides as antitubercular agents, halogen substitution was found to be beneficial. Specifically, the presence of a single bromo group at the C6 position led to a significant, approximately 10-fold increase in activity compared to the unsubstituted analog. rsc.org A compound with a bromo group at C6 exhibited a potent minimum inhibitory concentration (MIC) of 0.62 μM against Mycobacterium tuberculosis. rsc.org

CB1 Receptor Modulation: The presence of a chloro or fluoro group at the C5 position was shown to enhance the potency of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. nih.gov

HIV-1 Integrase Inhibition: For indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors, substituents at the C6 position were explored. nih.gov The introduction of a halogenated benzene ring at C6 was found to effectively bind with the viral DNA through π–π stacking interactions, contributing to the inhibitory activity. nih.gov

Table 2: Effect of C5 and C6 Substituents on Various Biological Activities

Biological TargetPositionSubstituentImpact on ActivityReference
Mycobacterium tuberculosisC6Bromo~10-fold increase in activity rsc.org
Cannabinoid Receptor 1 (CB1)C5Chloro or FluoroEnhanced Potency nih.gov
HIV-1 IntegraseC6Halogenated benzene ringImproved binding and inhibition nih.gov
IDO1/TDO EnzymesC6Acetamido or EthylaminoFavorable for increased activity sci-hub.se

Influence of Substituents at Other Positions

Modifications at other positions of the indole ring, such as C7, have also been investigated. In the context of IDO1/TDO dual inhibitors, incorporating an acetamido or ethylamino group at the C6-position or a fluoro group at the C7-position was favorable for binding and resulted in micromolar-level inhibitors. sci-hub.se

Future Directions and Therapeutic Perspectives

Development of Novel Therapeutic Agents

The indole (B1671886) scaffold is a fertile ground for the discovery of novel therapeutic agents with a wide range of pharmacological activities. rsc.org Researchers are actively exploring indole derivatives for their potential as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.commdpi.comresearchgate.net

Anticancer Agents: Indole derivatives have shown significant promise in oncology by targeting various key biological pathways involved in cancer progression. mdpi.com Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, protein kinases, and histone deacetylase. nih.govmdpi.com The structural versatility of the indole ring allows for the design of compounds that can selectively target cancer cells, thereby minimizing toxicity to healthy tissues. mdpi.com For instance, certain indole-curcumin derivatives have demonstrated potent anticancer activity against various cancer cell lines. mdpi.com

Anti-inflammatory Agents: The cyclooxygenase-2 (COX-2) enzyme is a key target for the development of new anti-inflammatory drugs. mdpi.comresearchgate.net Novel series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates have been synthesized and evaluated for their COX-2 inhibitory activity, with some compounds showing activity comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net

Antitubercular Agents: The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of new antitubercular drugs with novel mechanisms of action. acs.orgnih.gov Indole-2-carboxamide derivatives have been identified as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter, a crucial target for Mycobacterium tuberculosis. nih.gov Rationally designed indoleamide analogues have exhibited significant antitubercular activity. nih.gov

Therapeutic TargetIndole Derivative ClassExample of Activity
Cancer Indole-curcumin derivativesPotent activity against Hep-2, A549, and HeLa cell lines mdpi.com
Inflammation Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylatesCOX-2 inhibition comparable to indomethacin (B1671933) mdpi.comresearchgate.net
Tuberculosis Indole-2-carboxamidesSub-micromolar activity against M. tuberculosis nih.gov

Design of Indole Hybrid Compounds

A promising strategy in drug design is the creation of hybrid molecules that combine the structural features of different pharmacophores to achieve enhanced activity or a dual mode of action. The indole nucleus is an ideal scaffold for such an approach.

The synthesis of indole-based hybrids is being explored to develop new anticancer agents. nih.gov For example, indole-isoquinoline hybrids have demonstrated broad-spectrum efficacy against a wide range of cancer cell lines. nih.gov Similarly, the design of indole-linked triazole sulfonamides has led to the discovery of potent inhibitors of mycobacterial carbonic anhydrase, a target for antitubercular drug development. acs.org This approach of molecular hybridization allows for the fine-tuning of the pharmacological properties of the resulting compounds.

Addressing Bioavailability and Toxicity Challenges

Despite the therapeutic potential of many indole derivatives, their clinical development can be hampered by poor solubility, low bioavailability, and potential toxicity. nih.gov Overcoming these challenges is a critical area of research.

Nanotechnology offers a promising solution to these issues. nih.gov The formulation of indole-based anticancer agents into nanoparticle delivery systems can enhance their stability, improve their efficiency, and enable targeted delivery to tumor sites, thereby reducing systemic toxicity. nih.gov For instance, new drug delivery systems are being developed to protect the active indole compound from degradation and to ensure its controlled and sustained release at the target site. nih.gov

Furthermore, careful structural modifications of the indole scaffold are being investigated to improve the pharmacokinetic profiles of these compounds. This includes the introduction of specific substituents to enhance solubility and metabolic stability, ultimately leading to better bioavailability.

Exploration of Synergistic Effects in Combination Therapies

The combination of indole derivatives with existing therapeutic agents is a promising strategy to enhance efficacy, overcome drug resistance, and reduce side effects. nih.govnih.gov

In the context of infectious diseases, certain indole derivatives have been shown to act synergistically with standard antibiotics against drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These indole compounds appear to work by permeabilizing the bacterial cell membrane, making the bacteria more susceptible to the antibiotic. nih.govnih.gov Importantly, these synergistic combinations have shown a lack of toxicity toward mammalian cells. nih.govnih.gov

In cancer therapy, the combination of indole-based compounds with conventional chemotherapeutic drugs like doxorubicin (B1662922) has demonstrated strong synergistic effects in inhibiting cancer cell growth and migration. mdpi.com Similarly, the combination of the indole-containing drug sunitinib (B231) with other targeted therapies has shown enhanced efficacy in preclinical models of non-small cell lung cancer. rsc.org This approach of combination therapy holds great potential for improving treatment outcomes in various diseases.

Applications in Plant Growth Regulation and Immune Induction

Indole compounds play a crucial role in plant biology, and their application in agriculture is an area of active research. nih.gov

Plant Growth Regulation: Indole-3-acetic acid (IAA) is a major plant hormone of the auxin class that regulates numerous aspects of plant growth and development, including root and fruit formation. nih.govnih.gov Synthetic indole derivatives, such as indole-3-butyric acid (IBA), are widely used as plant growth regulators in agriculture. nih.gov The conversion of IAA to its methyl ester, methyl-IAA, by enzymes like IAA carboxyl methyltransferase, is a key mechanism for regulating auxin activity and plays a significant role in leaf development. researchgate.net

Plant Immune Induction: Indole and its derivatives can also act as plant immune inducers, enhancing the plant's resistance to biotic and abiotic stresses. nih.govplos.org Indole can prime plant defenses against necrotrophic fungal pathogens by inducing an earlier and stronger expression of defense-related genes upon infection. plos.org This priming effect is associated with the production of reactive oxygen species, such as hydrogen peroxide, which act as signaling molecules in the plant defense response. plos.org Fungi themselves can produce IAA, which can, in turn, induce systemic resistance mechanisms in plants to prevent pathogen attack. nih.gov The development of indole-based compounds as plant immune inducers offers a promising and environmentally friendly approach to crop protection. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal purification techniques for methyl 3-bromo-1H-indole-2-carboxylate following its synthesis?

  • Methodological Answer : Flash column chromatography using a 70:30 ethyl acetate:hexane mixture is effective for isolating the compound, yielding ~50% purity. Thin-layer chromatography (TLC) with the same solvent system (Rf = 0.30) ensures monitoring of elution progress . Residual solvents like DMF can be removed by heating to 90°C under vacuum .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer :

  • 1H/13C NMR : Peaks corresponding to the methyl ester (δ ~3.9 ppm for CH3), bromine-substituted indole ring protons (δ 7.1–8.3 ppm), and carboxylate carbonyl (δ ~165 ppm).
  • HRMS : A molecular ion peak at m/z 239.046 [M+H]+ confirms the molecular formula (C9H6BrNO2) .
  • Melting Point : Consistency with literature values (e.g., 141–181°C for analogous bromo-indole derivatives) validates purity .

Q. What analytical methods are critical for assessing purity and stability during storage?

  • Methodological Answer :

  • HPLC : ≥95% purity thresholds are standard for research-grade material, with mobile phases like acetonitrile/water gradients.
  • TGA/DSC : Thermal stability up to 452.1°C (boiling point) ensures suitability for high-temperature reactions .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination at the 3-position of the indole ring?

  • Methodological Answer : Steric hindrance and electronic effects from the methyl ester group can direct bromination to the 3-position. Strategies include:

  • Directing Groups : Use of electron-withdrawing groups (e.g., carboxylates) to stabilize transition states.
  • Catalytic Systems : CuI or N-bromosuccinimide (NBS) in DMF/PEG-400 mixtures improve selectivity .
  • Contradictions : Conflicting reports on yields (50–88%) highlight the need for optimization via Design of Experiments (DoE) .

Q. How can computational modeling aid in designing derivatives for biological activity?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinities to targets like kinases or GPCRs using software (AutoDock Vina).
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity.
  • Case Study : Analogues with morpholinoethyl or naphthyloxypropyl substituents show enhanced bioactivity .

Q. What strategies resolve contradictions in reported synthetic yields for bromo-indole derivatives?

  • Methodological Answer :

  • DoE Optimization : Vary catalyst loading (e.g., CuI 10–20 mol%), solvent polarity (DMF vs. PEG-400), and temperature (RT vs. 60°C) .
  • Statistical Modeling : Pareto charts identify critical factors (e.g., solvent ratio accounts for 60% yield variance) .
  • Reproducibility : Cross-validate protocols using high-resolution crystallography (SHELX refinement) to confirm structural fidelity .

Key Considerations for Researchers

  • Safety : Use glove boxes and PPE (masks, gloves) due to toxicity risks .
  • Waste Management : Classify halogenated waste for professional disposal .
  • Advanced Tools : SHELX programs (e.g., SHELXL) enable precise crystallographic refinement , while ORTEP-3 visualizes molecular geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.